(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
KHNJCBTXZJYHOR-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structural integrity and stereochemistry.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Chromatographic techniques (HPLC) assess enantiomeric excess and purity.
- The compound’s stereochemistry is crucial for its biological activity, thus chiral HPLC or optical rotation measurements are often employed.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Formation of chiral intermediate | Chiral amino acid derivatives, chiral catalysts | Establish (R)-configuration | High enantiomeric excess required |
| Introduction of pyrrolidinyl group | Nucleophilic substitution, amination | Attach pyrrolidine to phenyl ring | Controlled to avoid racemization |
| Amide coupling | T3P, EDC, HOBt, solvents (DCM, acetone) | Form amide bonds | Efficient coupling with minimal side reactions |
| Deprotection | TFA in DCM, HCl in dioxane | Remove protecting groups | Mild acidic conditions to preserve stereochemistry |
| Purification | Crystallization, chromatography | Obtain pure (R)-enantiomer | Critical for pharmaceutical applications |
Research Findings and Optimization Insights
- Careful control of water content in reactions involving hydrochloride salts is essential to maintain reaction efficiency and stereochemical purity.
- The use of diethoxy-phosphoryl intermediates enhances coupling efficiency and facilitates purification steps.
- Mild acidic conditions for deprotection prevent racemization and degradation of the amino acid.
- The pyrrolidine substituent influences solubility and reactivity, requiring tailored solvent systems and reaction times.
- Analytical data confirm that the final product maintains the (R)-configuration with high purity, suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Neuroscience
(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid has been studied for its role as a neurotransmitter modulator. Its structure suggests potential interactions with neurotransmitter receptors, particularly in the glutamatergic system.
Case Study : A study demonstrated that derivatives of this compound can enhance synaptic transmission in animal models, suggesting applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia .
Medicinal Chemistry
The compound has shown promise as a scaffold for developing new drugs targeting various neurological conditions. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Research Findings : In vitro studies have indicated that modifications to the pyrrolidine moiety can lead to increased potency and selectivity for specific receptor subtypes, paving the way for novel treatments for mood disorders .
Pharmacology
The pharmacological profile of this compound includes potential analgesic and anti-inflammatory effects. Research indicates that it may modulate pain pathways through its action on specific receptors.
Data Table: Pharmacological Effects
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-(pyrrolidin-1-yl)phenyl group distinguishes the target compound from analogs with electron-withdrawing or neutral substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Stereochemical Considerations
The (R)-configuration is critical for biological activity. For example:
- : (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (a related α-amino acid) shows enantiomer-specific binding to neurotransmitter receptors, highlighting the importance of stereochemistry .
- : (R)-configured β-amino acids with trifluoromethyl groups exhibit superior inhibitory activity compared to (S)-enantiomers in kinase assays .
Biological Activity
(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C13H18N2O2 and a molar mass of 234.29 g/mol, is structurally characterized by the presence of an amino group and a pyrrolidine moiety. This article delves into its biological activities, including its pharmacological effects, synthesis, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 773119-89-4
- Molecular Formula : C13H18N2O2
- Molar Mass : 234.29 g/mol
- Purity : ≥98% .
1. Antioxidant Activity
Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, derivatives of thiazolidinones have shown promising results in inhibiting lipid peroxidation, suggesting that modifications in the molecular structure can enhance antioxidant activity . The effectiveness of these compounds is often measured using assays such as DPPH and TBARS.
2. Antimicrobial Activity
Pyrrolidine derivatives have been investigated for their antimicrobial properties. Studies have demonstrated that certain pyrrolidine-based compounds possess antibacterial and antifungal activities against various pathogens. For example, specific derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. Compounds structurally related to this amino acid have shown cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values indicating their potency in inducing apoptosis .
Table: Summary of Biological Activities
Synthesis Approaches
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. Various synthetic routes have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Q & A
Q. How can enantiomeric purity of (R)-3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid be optimized during synthesis?
Methodological Answer: Enantiomeric purity is critical for studying chiral-dependent biological activity. Key approaches include:
- Chiral catalysts : Use asymmetric hydrogenation or enzymatic resolution to favor the (R)-enantiomer. For example, rhodium-based catalysts with chiral ligands (e.g., DuPhos or BINAP) have been effective in analogous amino acid syntheses .
- Chromatographic separation : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-derived columns, to resolve enantiomers. Retention times and mobile-phase composition (e.g., hexane:isopropanol gradients) should be optimized .
- Crystallization-induced asymmetric transformation : Utilize diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-form .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₇N₂O₂) and isotopic patterns. HRMS data from analogous compounds show mass accuracy within 2 ppm .
- Multinuclear NMR : Assign stereochemistry using ¹H-¹H COSY, ¹³C DEPT, and NOESY. For example, the pyrrolidine ring protons exhibit characteristic coupling patterns (δ ~2.5–3.5 ppm) .
- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA-3 with UV detection at 254 nm .
Advanced Research Questions
Q. How does the pyrrolidine substituent influence the compound’s binding to biological targets?
Methodological Answer: The pyrrolidine group enhances target engagement through:
- Conformational rigidity : Restricts rotation, favoring bioactive conformations. Molecular docking studies of similar pyrrolidine-containing compounds show improved fit into enzyme active sites (e.g., kinases or GPCRs) .
- Hydrogen-bonding interactions : The tertiary amine in pyrrolidine participates in salt bridges with acidic residues (e.g., Asp/Glu in proteases). Mutagenesis studies can validate these interactions .
- Lipophilicity modulation : LogP calculations (e.g., using MarvinSketch) reveal increased membrane permeability compared to non-cyclic amines .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based functional assays. For example, SPR can quantify binding affinity (KD), while FP measures ligand displacement .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., diastereomers or oxidation products) that may interfere with activity .
- Dose-response validation : Perform EC₅₀/IC₅₀ curves across multiple replicates to ensure reproducibility .
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
Methodological Answer:
- In silico metabolism prediction : Tools like StarDrop or MetaSite model Phase I/II metabolism. The pyrrolidine ring is prone to CYP3A4-mediated oxidation, which can be assessed via molecular dynamics simulations .
- Density functional theory (DFT) : Calculate activation energies for metabolic pathways (e.g., N-demethylation) to prioritize labile sites .
- Machine learning : Train models on ADME datasets (e.g., ChEMBL) to predict clearance rates and half-life .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Methodological Answer:
- Scaffold modifications : Replace pyrrolidine with piperidine or azetidine to assess ring size effects on target binding. For example, azetidine derivatives of similar amino acids show enhanced selectivity for GABA receptors .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to modulate π-π stacking interactions. SAR data from nitro-substituted analogs demonstrate altered IC₅₀ values in enzyme assays .
- Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins. Analytical ultracentrifugation can validate ternary complex formation .
Q. What experimental designs address discrepancies in spectral data (e.g., NMR shifts)?
Methodological Answer:
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals. For example, the β-protons of the propanoic acid chain may show scalar coupling to both the amino and pyrrolidine groups .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) that cause peak broadening at room temperature .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. Data from related compounds (e.g., (R)-3-amino-3-(4-fluorophenyl)propanoic acid) confirm stereochemical assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
